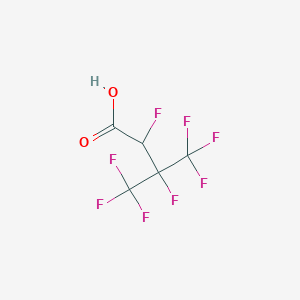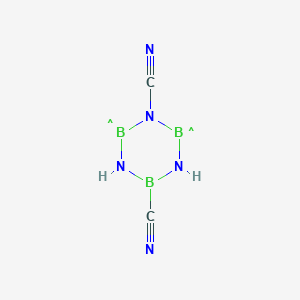
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl is a unique compound characterized by its triazine ring structure with boron and cyano groups
Métodos De Preparación
The synthesis of 3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl typically involves the reaction of boron trichloride with cyanuric chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The cyano groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted triazines and boron-containing derivatives.
Aplicaciones Científicas De Investigación
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl involves its interaction with molecular targets such as enzymes and DNA. The cyano groups can form hydrogen bonds with amino acids in enzyme active sites, inhibiting their activity. Additionally, the boron atoms can coordinate with nucleophilic sites on DNA, leading to potential anticancer effects.
Comparación Con Compuestos Similares
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl can be compared with other triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides.
2,4,6-Triamino-1,3,5-triazine: Commonly used in the production of melamine resins.
2,4,6-Tricyano-1,3,5-triazine: Used in the synthesis of advanced materials. The uniqueness of this compound lies in its boron content, which imparts distinct chemical properties and reactivity compared to other triazine derivatives.
Propiedades
Número CAS |
878886-39-6 |
|---|---|
Fórmula molecular |
C2H2B3N5 |
Peso molecular |
128.5 g/mol |
InChI |
InChI=1S/C2H2B3N5/c6-1-5-8-3-10(2-7)4-9-5/h8-9H |
Clave InChI |
FRSOAVSENNMDKJ-UHFFFAOYSA-N |
SMILES canónico |
[B]1NB(N[B]N1C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose](/img/structure/B12604957.png)

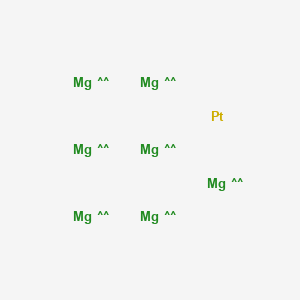
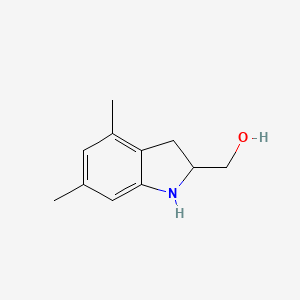
![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
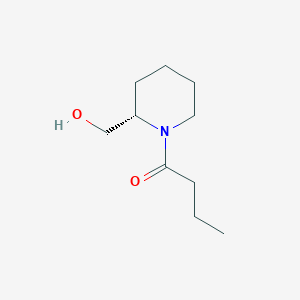
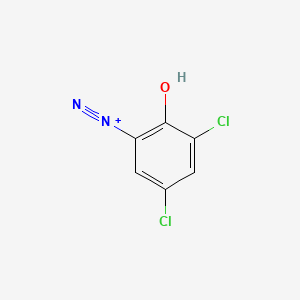
![[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12604997.png)

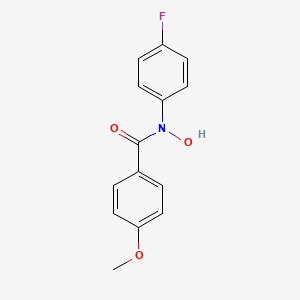
![1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one](/img/structure/B12605025.png)
![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
